molecular formula C7H5F2NO B13638096 2-(3,5-Difluoropyridin-2-yl)acetaldehyde

2-(3,5-Difluoropyridin-2-yl)acetaldehyde

Cat. No.: B13638096
M. Wt: 157.12 g/mol
InChI Key: RNPCUTGCGUBFCO-UHFFFAOYSA-N
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Description

2-(3,5-Difluoropyridin-2-yl)acetaldehyde is a fluorinated pyridine derivative characterized by a pyridine ring substituted with fluorine atoms at the 3- and 5-positions and an acetaldehyde functional group (-CH₂CHO) at the 2-position. The electron-withdrawing fluorine substituents enhance the electrophilicity of the pyridine ring, influencing its reactivity in synthetic and biological contexts.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)acetaldehyde

InChI

InChI=1S/C7H5F2NO/c8-5-3-6(9)7(1-2-11)10-4-5/h2-4H,1H2

InChI Key

RNPCUTGCGUBFCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CC=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoropyridin-2-yl)acetaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Difluoropyridin-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique properties are best understood through comparison with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Applications/Behavior
2-(3,5-Difluoropyridin-2-yl)acetaldehyde Pyridine 3,5-difluoro; 2-acetaldehyde Potential pheromone analog, VOC studies
(Z/E)-DMCHA (Grandlure III/IV) Cyclohexylidene 3,3-dimethylcyclohexylidene; aldehyde Beetle pheromones (Anthonomus spp.)
Acetaldehyde Linear chain -CH₂CHO Atmospheric VOC, artifact formation in ozone studies
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate Pyridine 2-amino-5-fluoro; acrylate ester Synthetic intermediate (catalogued)

Key Observations:

Structural Differences: Pyridine vs. Functional Groups: The acetaldehyde group in the target compound contrasts with DMCHA’s cyclic aldehyde and the acrylate ester in ’s derivative. This difference impacts reactivity—acetaldehydes are more prone to oxidation and nucleophilic addition than esters .

Atmospheric Behavior: Compared to simple acetaldehyde, the pyridine ring and fluorine substituents in 2-(3,5-Difluoropyridin-2-yl)acetaldehyde likely reduce volatility, minimizing artifact formation in ozone-rich environments (a noted issue for acetaldehyde in Teflon sampling systems) .

Biological Relevance :

  • DMCHA analogs act as aggregation pheromones in beetles, suggesting that fluoropyridinyl aldehydes like 2-(3,5-Difluoropyridin-2-yl)acetaldehyde may have similar bioactivity but with enhanced stability due to fluorine’s metabolic resistance .

Table 2: Reactivity and Environmental Impact

Property 2-(3,5-Difluoropyridin-2-yl)acetaldehyde Acetaldehyde DMCHA (Grandlure III/IV)
Volatility Likely low (pyridine ring) High Moderate (cyclic structure)
Ozone Reactivity Lower artifact risk High artifact risk Not studied
Pheromone Specificity Potential broad-spectrum None Species-specific

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